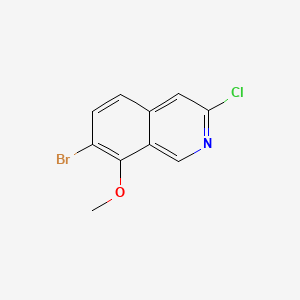![molecular formula C9H14N4O2 B14850258 2-[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine](/img/structure/B14850258.png)
2-[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine is a compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by an amino group at position 4 and an ethoxycarbonyl group at position 5 on the pyrimidine ring, along with an ethanamine side chain at position 2. Pyrimidine derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-5-(ethoxycarbonyl)pyrimidine with ethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The reaction is carried out at a specific temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as automated reactors and real-time monitoring to optimize reaction conditions and ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The amino group at position 4 can
Propriétés
Formule moléculaire |
C9H14N4O2 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
ethyl 4-amino-2-(2-aminoethyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H14N4O2/c1-2-15-9(14)6-5-12-7(3-4-10)13-8(6)11/h5H,2-4,10H2,1H3,(H2,11,12,13) |
Clé InChI |
WLPJATCNVFRTDY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C(N=C1N)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[1,2-A]pyrimidin-3-ylmethanamine](/img/structure/B14850183.png)







![2-(2-Aminoethyl)-1H-benzo[D]imidazol-5-OL](/img/structure/B14850240.png)
![1-[4-(Aminomethyl)-6-hydroxypyridin-2-YL]ethanone](/img/structure/B14850244.png)
![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl 2-ethylbutanoate](/img/structure/B14850247.png)


